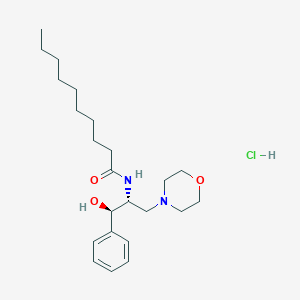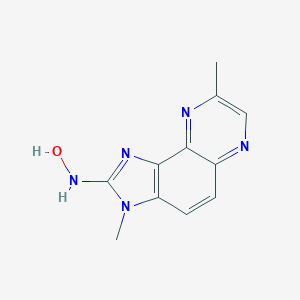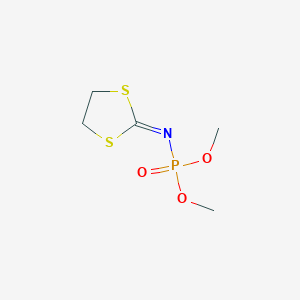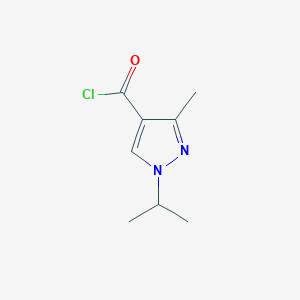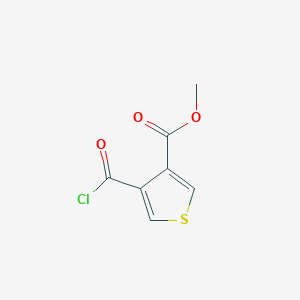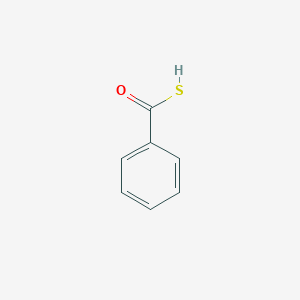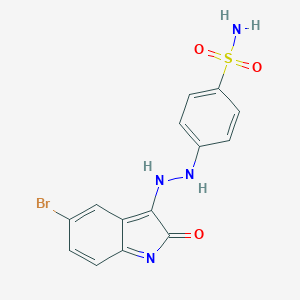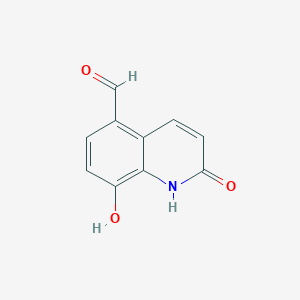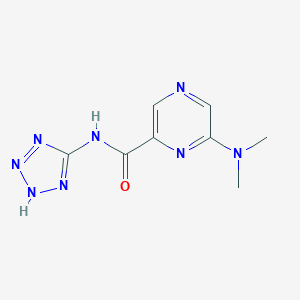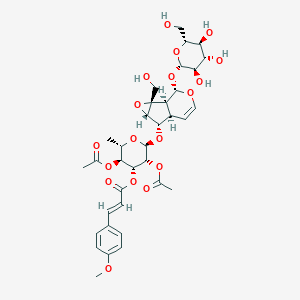![molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6](/img/structure/B45702.png)
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Vue d'ensemble
Description
“2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid” is a chemical compound with the molecular formula C15H11NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H11NO4 . The exact mass is 269.06880783 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.25200 . The predicted density is 1.405±0.06 g/cm3 . The predicted boiling point is 513.8±50.0 °C . The predicted pKa is 4.17±0.10 . Unfortunately, the melting point and flash point are not available .Applications De Recherche Scientifique
Anti-Inflammatory Activity
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: exhibits potential anti-inflammatory effects. Researchers have explored its ability to modulate inflammatory pathways, making it a candidate for drug development in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antihistaminic Properties
The compound has been investigated for its antihistaminic activity. Histamine plays a crucial role in allergic reactions, and antihistamines are commonly used to manage allergies2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid may offer an alternative or complementary approach to existing antihistamine drugs .
Neuroprotective Potential
Emerging research suggests that this compound might have neuroprotective properties. It could play a role in safeguarding neurons from damage caused by oxidative stress, inflammation, or neurodegenerative diseases. Further studies are needed to explore its full potential in this area .
Anticancer Applications
While still in the early stages of investigation, 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid has shown promise as a potential anticancer agent. Researchers have studied its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. However, more research is necessary to validate its efficacy and safety .
Cardiovascular Health
Some studies have explored the cardiovascular effects of this compound. It may influence blood vessel function, blood pressure regulation, or lipid metabolism. Investigating its impact on cardiovascular health could lead to novel therapeutic strategies .
Drug Delivery Systems
Due to its unique chemical structure, 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid could serve as a building block for designing drug delivery systems. Researchers are investigating its use as a carrier for targeted drug delivery, enhancing drug stability and bioavailability .
Mécanisme D'action
Target of Action
It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.
Mode of Action
Given its antihistaminic and anaphylactic properties , it is plausible that it may inhibit the binding of histamine to its receptors or interfere with other key steps in the immune response. This could result in a decrease in symptoms associated with allergic reactions or anaphylaxis.
Biochemical Pathways
Considering its antihistaminic and anaphylactic properties , it is likely that it impacts pathways related to immune response, potentially including the histamine signaling pathway.
Result of Action
Given its reported antihistaminic and anaphylactic properties , it may result in the reduction of symptoms associated with allergic reactions or anaphylaxis at the molecular and cellular level.
Propriétés
IUPAC Name |
2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPFXPZOGZWCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


